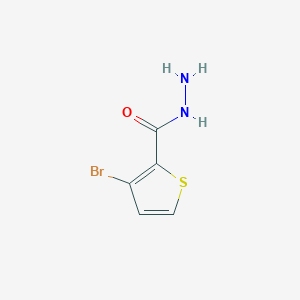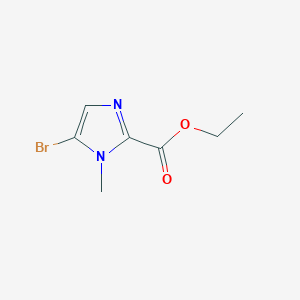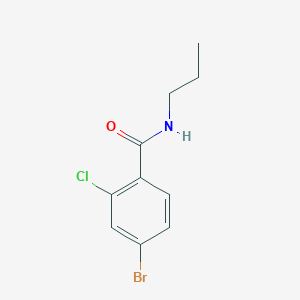![molecular formula C11H14N4S B1397279 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine CAS No. 1346942-01-5](/img/structure/B1397279.png)
1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazines, a class of compounds to which “1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine” belongs, has been the subject of extensive research . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids, incorporating a piperazine linker, have been synthesized and shown to possess potent antibacterial and biofilm inhibition activities. These compounds demonstrated significant efficacy against various bacterial strains, including E. coli, S. aureus, S. mutans, MRSA, and VRE. The compound 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine was highlighted for its superior biofilm inhibition capabilities compared to Ciprofloxacin, along with remarkable inhibitory activities against the MurB enzyme (Mekky, Sanad, 2020).
Anticancer Activity
Polyfunctional substituted 1,3-thiazoles with a piperazine substituent have exhibited notable anticancer activity across various cancer cell lines, demonstrating the potential of piperazine-based compounds in cancer research and therapy (Turov, 2020).
Antimicrobial Evaluation
Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds showed promising results against bacterial and fungal strains, suggesting their potential use in developing new antimicrobials (Patil et al., 2021).
Acetylcholinesterase Inhibition
A study focused on the synthesis of piperazine-based bis(thieno[2,3-b]pyridine) and bis(pyrazolo[3,4-b]pyridine) hybrids linked to benzofuran units, exploring their potential as acetylcholinesterase inhibitors. This research underscores the versatility of piperazine compounds in addressing neurological conditions through enzyme inhibition (Ahmed, Mekky, Sanad, 2022).
Molecular Structure and Interaction Studies
Investigations into the molecular structures of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have provided insights into the intermolecular interactions and electronic properties of these compounds. Such studies are crucial for understanding the fundamental properties of piperazine-based compounds and their interactions at the molecular level (Shawish et al., 2021).
Safety And Hazards
The safety data sheet for a related compound, Ethyl 3-(2-thienyl)piperazine-1-carboxylate, indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-10(16-7-1)9-8-11(14-13-9)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTMZFOCYNGNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




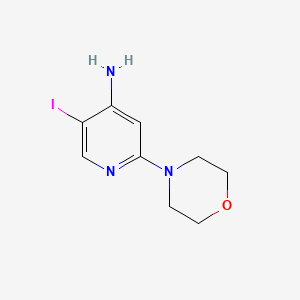
![Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1397204.png)
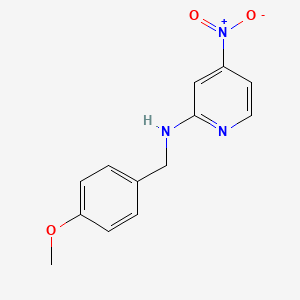
![2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B1397206.png)
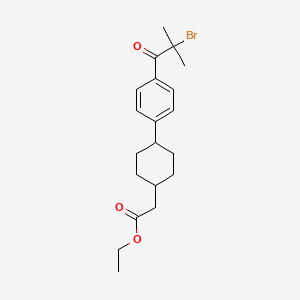
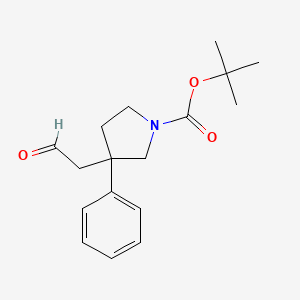
![2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397210.png)
